molecular formula C6H13FO3S B14714795 Hexyl sulfurofluoridate CAS No. 13001-92-8

Hexyl sulfurofluoridate

Cat. No.: B14714795
CAS No.: 13001-92-8
M. Wt: 184.23 g/mol
InChI Key: MPEIQYBIPBWDQV-UHFFFAOYSA-N
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Description

Hexyl sulfurofluoridate is an organosulfur compound with the molecular formula C6H13FO3S. It contains a hexyl group attached to a sulfonate group, which is further bonded to a fluorine atom. This compound is part of the sulfonyl fluoride family, known for their stability and reactivity, making them valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl sulfurofluoridate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with sulfuryl fluoride (SO2F2) in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonate ester.

Another method involves the direct fluorosulfonylation of hexyl alcohol using fluorosulfonyl radicals. This method is efficient and provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of sulfuryl fluoride gas in a controlled environment allows for the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Hexyl sulfurofluoridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various sulfonate esters depending on the nucleophile used.

    Oxidation Products: Hexyl sulfonic acid.

    Reduction Products: Hexyl thiol.

Scientific Research Applications

Hexyl sulfurofluoridate has a wide range of applications in scientific research:

Mechanism of Action

Hexyl sulfurofluoridate exerts its effects through the formation of stable sulfonate esters. The sulfonate group can react with nucleophiles, such as amino acids in proteins, leading to the modification of the protein structure and function. This reactivity is the basis for its use in enzyme inhibition and protein labeling studies .

Properties

CAS No.

13001-92-8

Molecular Formula

C6H13FO3S

Molecular Weight

184.23 g/mol

IUPAC Name

1-fluorosulfonyloxyhexane

InChI

InChI=1S/C6H13FO3S/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3

InChI Key

MPEIQYBIPBWDQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOS(=O)(=O)F

Origin of Product

United States

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